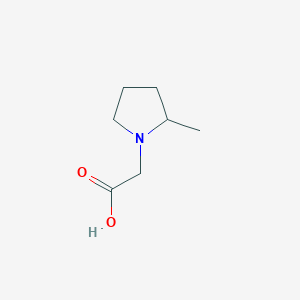

2-(2-Methylpyrrolidin-1-yl)acetic acid

Description

Significance of Pyrrolidine-Containing Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the realms of organic synthesis and medicinal chemistry. researchgate.netnih.gov Its prevalence in numerous natural products, such as alkaloids and amino acids like proline, underscores its biological significance. mdpi.com The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterparts. researchgate.netnih.gov This stereochemical richness is crucial for the specific interactions required in biological systems, often leading to enhanced potency and selectivity of drug candidates. researchgate.netnih.gov

In medicinal chemistry, the pyrrolidine moiety is a key component in a wide array of therapeutic agents, demonstrating diverse biological activities including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.gov Its ability to act as a versatile building block allows for the creation of complex molecular architectures with tailored pharmacological profiles. nbinno.com Synthetic chemists have developed a multitude of stereoselective methods for the synthesis and functionalization of the pyrrolidine ring, further expanding its utility in drug discovery and development. mdpi.commdpi.com

Overview of Alpha-Amino Acid Analogues and Derivatives in Chemical Space

Alpha-amino acid analogues and their derivatives represent a critical class of molecules that expand the chemical space beyond the 20 proteinogenic amino acids. These non-natural amino acids are instrumental in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.

The incorporation of alpha-amino acid analogues with cyclic constraints, such as those containing a pyrrolidine ring, can induce specific secondary structures in peptides, like turns and helices. acs.org This conformational control is vital for modulating the biological activity of peptides. Furthermore, the diverse side chains and substitution patterns available for these analogues allow for the fine-tuning of their physicochemical properties, including lipophilicity and hydrogen bonding capacity, which are key determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Research Trajectories for 2-(2-Methylpyrrolidin-1-yl)acetic Acid and Related Compounds

While specific research on this compound is not yet extensively documented in publicly available literature, its structural features suggest several promising research trajectories. As a substituted alpha-amino acid analogue, it holds potential as a building block in the synthesis of novel peptidomimetics and other bioactive molecules. The presence of the 2-methylpyrrolidine (B1204830) moiety could confer unique conformational properties and metabolic stability to resulting compounds.

Future research is likely to focus on the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound. A general approach to synthesizing N-substituted 2-methylpyrrolidines often starts from chiral precursors like (R)- or (S)-prolinol. google.com A plausible synthetic route could involve the N-alkylation of 2-methylpyrrolidine with a haloacetic acid derivative, a common method for the preparation of N-substituted amino acids. nih.gov

Investigations into its utility in medicinal chemistry could explore its incorporation into scaffolds targeting a variety of biological targets. Given the broad spectrum of activities associated with pyrrolidine derivatives, compounds derived from this compound could be evaluated for applications in areas such as neuroscience, oncology, and infectious diseases. Furthermore, its properties as a ligand in coordination chemistry and as a catalyst in asymmetric synthesis could also be areas of future exploration.

Below is a data table of the predicted properties for the hydrochloride salt of this compound. uni.lu

| Property | Predicted Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| XlogP | -1.5 |

| Monoisotopic Mass | 143.09464 Da |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(2-methylpyrrolidin-1-yl)acetic acid |

InChI |

InChI=1S/C7H13NO2/c1-6-3-2-4-8(6)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

IPCXONIAZIYBTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylpyrrolidin 1 Yl Acetic Acid

Established and Novel Synthetic Routes to the Pyrrolidine (B122466) Core

The formation of the 2-methylpyrrolidine (B1204830) ring is a critical step, achievable through several synthetic pathways, including intramolecular cyclization and the modification of existing pyrrolidine structures.

Cyclization Strategies for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a foundational aspect of organic synthesis. A classic approach is the Hofmann-Löffler reaction , which involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid. This process generates a nitrogen-centered radical that intramolecularly abstracts a hydrogen atom, typically from the δ-position, leading to the formation of a five-membered pyrrolidine ring after subsequent cyclization.

More contemporary and highly selective methods have also been developed. One such innovative strategy is a biocatalytic transaminase-triggered cyclization . This chemoenzymatic cascade begins with the asymmetric amination of an ω-chloro-ketone, catalyzed by a transaminase. The resulting chiral amine intermediate then undergoes spontaneous intramolecular cyclization to yield the enantiomerically enriched 2-substituted pyrrolidine. This method offers high enantiomeric excess (ee) and can produce both (R)- and (S)-enantiomers by selecting the appropriate enzyme. acs.orgnih.gov

Another powerful technique is the domino cross-metathesis/intramolecular aza-Michael addition . This reaction, catalyzed by chiral phosphoric acids in cooperation with a Hoveyda–Grubbs catalyst, allows for the enantioselective synthesis of 2-substituted pyrrolidines from enone carbamates. This approach is notable for its efficiency and high enantioselectivity. nih.gov Further organocatalytic methods include intramolecular aza-Michael cyclizations of N-protected bis-homoallylic amines that have been "clipped" to a thioacrylate, a process catalyzed by a chiral phosphoric acid to yield enantioenriched pyrrolidines. bohrium.com

Functionalization of Pyrrolidine Precursors

Once the 2-methylpyrrolidine core is synthesized, the acetic acid moiety is introduced, most commonly via N-alkylation. A standard and effective procedure involves the reaction of 2-methylpyrrolidine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like sodium hydride or sodium hydrogen carbonate. bohrium.comresearchgate.net This reaction proceeds via an SN2 mechanism where the secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the bromide to form ethyl 2-(2-methylpyrrolidin-1-yl)acetate. The final step is the hydrolysis of the resulting ester, typically under basic conditions using a reagent like lithium hydroxide, followed by acidic workup to yield the desired 2-(2-methylpyrrolidin-1-yl)acetic acid. This two-step functionalization is a versatile and widely used method for attaching the acetic acid side chain to the pyrrolidine nitrogen. researchgate.netnih.gov

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereochemical control at the C2 position of the pyrrolidine ring is crucial for many applications. Several advanced strategies are employed to synthesize specific enantiomers or diastereomers of the target compound.

Asymmetric Catalysis in Pyrrolidine Acetic Acid Synthesis

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been successfully applied to the synthesis of chiral 2-substituted pyrrolidines.

Organocatalysis has emerged as a powerful tool. Chiral phosphoric acids and cinchona alkaloid-derived catalysts have been shown to effectively catalyze cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. researchgate.net

Transition-metal catalysis provides another avenue. For example, iridium complexes paired with chiral ferrocene (B1249389) ligands can catalyze the intramolecular asymmetric reductive amination of carbamate (B1207046) substrates to form chiral 2-arylpyrrolidines in high yield and enantioselectivity. york.ac.uk

Biocatalysis , as mentioned earlier, utilizes enzymes to achieve exceptional stereocontrol. Transaminases can convert ω-chloroketones into chiral 2-substituted pyrrolidines with enantiomeric excesses often exceeding 99.5%. acs.orgnih.gov This method is particularly attractive due to its environmental compatibility and high selectivity.

| Catalytic System | Catalyst Type | Reaction Type | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Transaminases | Biocatalyst | Reductive Amination / Cyclization | Up to 90% | >99.5% | acs.orgnih.gov |

| Iridium / Chiral Ferrocene Ligand | Transition Metal | Intramolecular Reductive Amination | Up to 98% | Up to 92% | york.ac.uk |

| Cinchonidine-derived Amino-squaramide | Organocatalyst | Cascade Reaction | High | High | researchgate.net |

| Chiral Phosphoric Acid | Organocatalyst | Domino Cross Metathesis / Aza-Michael Addition | Good | Up to 98/2 er | nih.gov |

Derivation from Chiral Pool Precursors, e.g., Proline Derivatives

The chiral pool provides readily available and enantiomerically pure starting materials derived from nature. L-proline and its derivatives are exemplary precursors for the synthesis of chiral pyrrolidines. unibo.it A well-established method for synthesizing (S)-2-methylproline involves the reaction of (S)-proline with pivalaldehyde to form a bicyclic oxazolidinone. This intermediate locks the conformation, allowing for highly diastereoselective methylation at the C2 position. Subsequent hydrolysis removes the protecting group to yield (S)-2-methylproline.

Once enantiopure 2-methylproline is obtained, it can be converted to the target molecule. A plausible route involves the reduction of the carboxylic acid to a hydroxymethyl group, yielding 2-(hydroxymethyl)pyrrolidine (prolinol). This can then be converted to 2-methylpyrrolidine through established multi-step procedures. Finally, N-alkylation with an ethyl haloacetate followed by hydrolysis, as described in section 2.1.2, would yield the desired enantiomer of this compound. This chiral pool approach leverages the inherent chirality of natural amino acids to build complex molecules with defined stereochemistry.

Synthesis of Specific Stereoisomers of this compound

The biological activity of many chiral molecules is confined to a single enantiomer, making the synthesis of specific stereoisomers of this compound a critical focus of research. The primary strategies to obtain enantiomerically pure (R)- and (S)-forms involve asymmetric synthesis, resolution of racemic mixtures, and the use of a chiral pool of starting materials.

One of the most direct methods begins with enantiomerically pure (R)- or (S)-2-methylpyrrolidine. The synthesis proceeds via a nucleophilic substitution reaction where the chiral amine is N-alkylated with a two-carbon synthon, such as an α-haloacetate. For instance, reacting (R)-2-methylpyrrolidine with ethyl bromoacetate, typically in the presence of a non-nucleophilic base like potassium carbonate, yields the corresponding ethyl ester. Subsequent hydrolysis of the ester group under basic conditions affords (R)-2-(2-Methylpyrrolidin-1-yl)acetic acid. This method preserves the stereochemistry of the starting amine.

Another approach involves the resolution of a racemic mixture of this compound. This classical technique utilizes a chiral resolving agent, such as a chiral amine or alcohol, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the chiral resolving agent is removed, yielding the individual enantiomers of the acid.

Chiral auxiliary-based methods have also been employed. In this strategy, a chiral auxiliary is attached to a precursor molecule to direct the stereochemical outcome of a key reaction step. For example, an achiral pyrrolidine precursor could be modified with a chiral auxiliary, followed by a diastereoselective alkylation to introduce the methyl group. Subsequent removal of the auxiliary would then yield the enantiomerically enriched 2-methylpyrrolidine, which can be further functionalized to the target acid.

Optimization of Reaction Conditions and Process Development for Scalability

Transitioning a synthetic route from a laboratory setting to industrial-scale production necessitates rigorous optimization of reaction conditions to maximize yield, minimize cost, and ensure operational safety and environmental sustainability.

Solvent Effects in Synthetic Transformations

The choice of solvent is a critical parameter in the synthesis of this compound, particularly for the N-alkylation step. The rate and efficiency of this SN2 reaction are highly dependent on the solvent's ability to solvate the reactants and stabilize the transition state. Polar aprotic solvents are generally favored for this transformation.

| Solvent | Dielectric Constant (approx.) | General Observations in N-Alkylation |

|---|---|---|

| Acetonitrile (ACN) | 37.5 | Good reaction rates, relatively easy to remove. |

| Dimethylformamide (DMF) | 36.7 | Excellent solvating power, often leading to high yields, but can be difficult to remove. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High reaction rates due to its high polarity, but challenging to remove completely. |

| Tetrahydrofuran (THF) | 7.6 | Lower reaction rates compared to more polar aprotic solvents. |

For scalability, factors beyond reaction kinetics, such as solvent cost, toxicity, and environmental impact, become paramount. Process development often focuses on replacing less desirable solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), even if it requires longer reaction times or higher temperatures.

Catalyst Selection and Reaction Efficiency

Catalysis can significantly improve the efficiency of the synthesis. In the N-alkylation of 2-methylpyrrolidine, while the reaction can proceed thermally, the addition of a base is crucial to neutralize the acid byproduct. The choice of base can influence the reaction rate and the formation of impurities.

| Base | Type | Typical Application Notes |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Inorganic, weak base | Commonly used, cost-effective, and easy to remove by filtration. |

| Triethylamine (Et₃N) | Organic, amine base | Soluble in organic solvents, but can be more difficult to remove. |

| Diisopropylethylamine (DIPEA) | Organic, sterically hindered amine base | Non-nucleophilic, useful for preventing side reactions. |

In asymmetric syntheses that construct the chiral center, the catalyst is the cornerstone of stereocontrol. For instance, if a prochiral enamine is hydrogenated to form the 2-methylpyrrolidine ring, a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) would be essential. The efficiency of such a process is evaluated by the catalyst's turnover number (TON) and turnover frequency (TOF), which are critical metrics for industrial viability.

Synthesis of Protected Forms and Key Intermediates for Downstream Applications

For multi-step syntheses, particularly in peptide chemistry or the creation of complex drug candidates, it is often necessary to temporarily "protect" the carboxylic acid group of this compound to prevent it from undergoing unwanted reactions. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

Common protected forms include various esters. The synthesis of these protected forms typically involves standard esterification reactions.

| Protecting Group (Ester) | Typical Method of Introduction | Typical Method of Removal (Deprotection) |

|---|---|---|

| Methyl (-Me) | Reaction with methanol (B129727) and an acid catalyst (e.g., H₂SO₄). | Base-catalyzed hydrolysis (e.g., NaOH). |

| Ethyl (-Et) | Reaction with ethanol (B145695) and an acid catalyst. | Base-catalyzed hydrolysis. |

| tert-Butyl (-tBu) | Reaction with isobutylene (B52900) and a strong acid catalyst. | Acid-catalyzed hydrolysis (e.g., trifluoroacetic acid). |

The availability of these protected forms as key intermediates is crucial for chemists. For example, the tert-butyl ester is particularly useful as it can be cleaved under acidic conditions while leaving other ester groups intact. The synthesis and purification of these intermediates are a key part of process development, ensuring a steady supply of versatile building blocks for more complex molecular architectures.

Reactivity and Mechanistic Investigations of 2 2 Methylpyrrolidin 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-(2-Methylpyrrolidin-1-yl)acetic acid can be readily converted to its corresponding esters and amides through established synthetic protocols.

Esterification: In the presence of an alcohol and an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, this compound can undergo Fischer esterification to yield the corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. This is a reversible process, and to drive the equilibrium towards the product, the alcohol is often used in excess or water is removed as it is formed.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. luxembourg-bio.com For instance, the synthesis of novel amides derived from 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid highlights the utility of such coupling strategies for related pyrrolidine-containing carboxylic acids. nih.gov The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol (B129727), H₂SO₄ (catalytic), heat | Methyl 2-(2-methylpyrrolidin-1-yl)acetate |

| Amidation | Benzylamine, EDC, HOBt, DMF | N-Benzyl-2-(2-methylpyrrolidin-1-yl)acetamide |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids. libretexts.orgquora.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol. masterorganicchemistry.comreddit.comic.ac.uk A relevant example is the reduction of methyl 2-(1-methylpyrrolidin-2-yl)acetate to 1-methyl-2-(2-hydroxyethyl)pyrrolidine using metal borohydrides, as described in a Korean patent. google.com

Oxidation: The carboxylic acid moiety is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, oxidative degradation of the molecule can occur under harsh conditions. More relevant are the oxidation pathways involving the pyrrolidine (B122466) ring. For instance, studies on the oxidation of N-acyl-pyrrolidines have shown that the carbon alpha to the nitrogen atom can be oxidized to a lactam in the presence of suitable oxidizing agents. researchgate.net While the acetic acid side chain is not an acyl group in the traditional sense, this indicates the potential for oxidative modification of the pyrrolidine ring under specific conditions.

Table 2: Reduction and Potential Oxidation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-(2-Methylpyrrolidin-1-yl)ethanol |

| Oxidation (Pyrrolidine Ring) | [Oxidizing Agent] | Potential for lactam formation |

Reactions Involving the Pyrrolidine Nitrogen

The tertiary amine nitrogen within the pyrrolidine ring is nucleophilic and can participate in a range of reactions, including alkylation, acylation, and quaternization.

Alkylation and Acylation of the Cyclic Amine

While the nitrogen atom in this compound is already substituted with a methyl and an acetic acid group, further reactions at the nitrogen are conceptually possible, though they would lead to the formation of a quaternary ammonium salt. However, in the context of synthesizing this molecule, N-alkylation is a key step. For example, the Pd-catalyzed reductive N-alkylation of glutamic acid with aldehydes or ketones is a method to produce N-alkyl-2-pyrrolidones, demonstrating a common strategy for forming the N-substituent on a pyrrolidine ring. rsc.org

Acylation: The direct acylation of the tertiary amine is not feasible. However, if one were to start from a secondary amine precursor, such as 2-methylpyrrolidine (B1204830), acylation with an appropriate acylating agent, like an acid chloride or anhydride, would be a standard method to introduce an acyl group onto the nitrogen.

Quaternization Reactions

The tertiary nitrogen of this compound can react with alkyl halides to form quaternary ammonium salts. wikipedia.orgmdpi.comnih.gov This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt would have a permanent positive charge on the nitrogen atom. The properties of the resulting salt, such as its solubility and biological activity, would depend on the nature of the alkylating agent and the counterion. nih.govgoogle.com

Table 3: Quaternization Reaction

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Methyl iodide, acetonitrile | 1-Methyl-1-(carboxymethyl)-2-methylpyrrolidinium iodide |

Stereoselective Transformations and Chirality Retention

The presence of a stereocenter at the 2-position of the pyrrolidine ring introduces the element of chirality to this compound. This allows for the possibility of stereoselective reactions, where one stereoisomer of a product is preferentially formed over others. masterorganicchemistry.comslideshare.net

The field of asymmetric synthesis often utilizes chiral pyrrolidine derivatives as catalysts or starting materials. unibo.ityork.ac.uknih.govnih.gov For instance, the asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines highlights the importance of controlling the stereochemistry of the pyrrolidine ring for specific applications. researchgate.net

In reactions involving this compound, the retention or inversion of the stereocenter is a critical consideration. For many of the reactions discussed, such as esterification, amidation, and reduction of the carboxylic acid, as well as quaternization of the nitrogen, the chiral center at the 2-position of the pyrrolidine ring is not directly involved in the bond-breaking or bond-forming steps. Therefore, these reactions are expected to proceed with retention of the original stereochemistry.

However, if a reaction were to involve the removal of the proton at the chiral center, there would be a risk of racemization. The stability of the chiral center is an important factor in the design of synthetic routes utilizing this compound. The concept of "memory of chirality" has been explored in the asymmetric synthesis of pyrrolidines, where the chirality of the starting material is retained even through intermediates where the original stereocenter is temporarily lost. researchgate.net This suggests that under carefully controlled conditions, stereochemical integrity can be maintained even in more complex transformations.

Elucidation of Reaction Mechanisms

The reactivity of this compound in chemical transformations is predominantly understood through the lens of organocatalysis, where it can function as a chiral catalyst. The mechanistic pathways are largely inferred from extensive studies on structurally related and well-established organocatalysts, such as L-proline and its derivatives. The key functional groups of this compound—the secondary amine of the pyrrolidine ring and the carboxylic acid moiety—are pivotal to its catalytic activity, primarily through the formation of enamine and iminium ion intermediates. The methyl group at the 2-position of the pyrrolidine ring serves to create a specific steric environment that influences the stereochemical outcome of the catalyzed reactions.

The dual functionality of the molecule allows for a concerted mechanism where the amine group interacts with the substrate to form a reactive intermediate, while the carboxylic acid group acts as an internal acid/base co-catalyst. This intramolecular synergism is crucial for achieving high levels of stereocontrol. The carboxylic acid can participate in proton transfer steps, stabilizing transition states through hydrogen bonding and orienting the reacting partners to favor the formation of one stereoisomer over others. acs.orgnih.gov

Enamine Catalysis

In reactions involving carbonyl compounds, such as aldehydes and ketones, this compound can act as a catalyst via an enamine mechanism. This pathway can be broken down into a catalytic cycle:

Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This step involves the transient formation of a carbinolamine, followed by dehydration. masterorganicchemistry.com

Nucleophilic Attack: The generated enamine, being electron-rich, acts as a nucleophile and attacks an electrophilic substrate. The stereochemistry of this step is directed by the chiral scaffold of the catalyst, with the methyl group at the 2-position influencing the facial selectivity of the attack. The carboxylic acid group plays a crucial role here by activating the electrophile and stabilizing the transition state through hydrogen bonding. nih.gov

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

This mechanism is central to a variety of synthetic transformations, including asymmetric aldol (B89426), Mannich, and Michael reactions. For instance, in the aldol reaction, the enamine attacks an aldehyde, and the stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the catalyst's structure.

Table 1: Influence of Catalyst Structure on Asymmetric Aldol Reactions

| Catalyst | Electrophile | Nucleophile | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |

| L-Proline | Benzaldehyde | Acetone | 95:5 | 96 (anti) |

| (S)-2-(Trifluoromethyl)pyrrolidine | Benzaldehyde | Acetone | 98:2 | 99 (anti) |

| 3-Pyrrolidinecarboxylic acid | p-Nitrobenzaldehyde | Cyclohexanone | >99:1 | 99 (anti) |

This table is a representative example based on data for related pyrrolidine catalysts to illustrate the impact of structural modifications on reaction outcomes.

Iminium Catalysis

Alternatively, this compound can activate α,β-unsaturated carbonyl compounds through the formation of an iminium ion intermediate. This mode of catalysis effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity.

The catalytic cycle for iminium catalysis typically proceeds as follows:

Iminium Ion Formation: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.

Nucleophilic Addition: A nucleophile adds to the β-position of the iminium ion. The chiral environment provided by the catalyst, particularly the steric hindrance from the 2-methyl group, directs the nucleophile to attack a specific face of the molecule, thus controlling the stereochemistry of the newly formed stereocenter.

Hydrolysis and Catalyst Regeneration: The resulting enamine undergoes hydrolysis to release the functionalized product and regenerate the pyrrolidine-based catalyst.

This pathway is characteristic of reactions such as conjugate additions and Diels-Alder reactions. The precise orientation of the substrates within the transition state, often stabilized by non-covalent interactions with the catalyst's carboxylic acid group, is key to achieving high enantioselectivity. nih.gov

Table 2: Mechanistic Parameters in Organocatalyzed Michael Additions

| Catalyst | Nucleophile | Electrophile | Proposed Intermediate | Key Interaction for Stereocontrol |

| L-Proline | Acetone | Nitrostyrene | Enamine | H-bonding from carboxylic acid |

| Diarylprolinol Silyl Ether | Propanal | Acrolein | Iminium Ion | Steric shielding by aryl groups |

| This compound (Predicted) | Aldehyde/Ketone | α,β-Unsaturated Carbonyl | Enamine/Iminium | Intramolecular H-bonding and steric hindrance from methyl group |

This table provides a comparative overview of mechanistic features for different pyrrolidine-based catalysts.

Computational studies on related systems have provided significant insights into the transition states of these reactions. nih.gov For catalysts with a carboxylic acid group, a bifunctional role is often observed where the acid facilitates proton transfer in the rate-determining step, thereby lowering the activation energy and controlling the stereochemical outcome. The methyl group in the 2-position of the pyrrolidine ring is expected to further refine this stereocontrol by creating a more defined chiral pocket, disfavoring certain transition state geometries due to steric hindrance.

Advanced Spectroscopic and Structural Elucidation Studies of 2 2 Methylpyrrolidin 1 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-Methylpyrrolidin-1-yl)acetic acid in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the methylene group in the acetic acid moiety (-CH₂COOH) are diastereotopic due to the adjacent chiral center at C2 of the pyrrolidine (B122466) ring, and would likely appear as a complex multiplet or two separate signals. The proton at the C2 chiral center is expected to resonate as a multiplet due to coupling with the adjacent methyl group and methylene protons on the ring. The methyl group at the C2 position would appear as a doublet. The remaining methylene protons on the pyrrolidine ring (at C3, C4, and C5) would present as complex multiplets in the aliphatic region of the spectrum. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Seven distinct carbon signals are anticipated, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically ~170-180 ppm). The carbons of the pyrrolidine ring and the acetic acid methylene group will resonate in the aliphatic region. The chemical shifts are influenced by the nitrogen atom and the methyl substituent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

View Predicted NMR Data

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| -COOH | 10.0 - 12.0 | Broad Singlet | 175.0 |

| N-CH₂-COOH | 3.2 - 3.8 | Multiplet | 55.0 - 60.0 |

| CH -CH₃ (Pyrrolidine C2) | 2.8 - 3.2 | Multiplet | 60.0 - 65.0 |

| -CH₃ (on C2) | 1.1 - 1.3 | Doublet | 15.0 - 20.0 |

| Pyrrolidine C3-H₂ | 1.8 - 2.2 | Multiplet | 30.0 - 35.0 |

| Pyrrolidine C4-H₂ | 1.6 - 1.9 | Multiplet | 22.0 - 28.0 |

| Pyrrolidine C5-H₂ | 2.9 - 3.4 | Multiplet | 50.0 - 55.0 |

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molecular formula C₇H₁₃NO₂), the exact mass is 143.0946 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected in both positive and negative ion modes.

Positive Ion Mode: The molecule would likely be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 144.1019.

Negative Ion Mode: The deprotonated molecular ion [M-H]⁻ would be observed at an m/z of 142.0874.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing insight into the molecule's structure. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage of the pyrrolidine ring. A significant fragment would be expected from the loss of the acetic acid moiety, resulting in a fragment ion corresponding to the 2-methylpyrrolidine (B1204830) cation.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Source: Predicted data from public chemical databases. uni.lu

View Predicted MS Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.10192 |

| [M+Na]⁺ | 166.08386 |

| [M-H]⁻ | 142.08736 |

| [M+NH₄]⁺ | 161.12846 |

| [M+K]⁺ | 182.05780 |

| [M]⁺ | 143.09409 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The C=O stretch of the carboxylic acid would result in a strong, sharp peak between 1700 and 1730 cm⁻¹. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring is expected to appear in the 1100-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed between 2850 and 3000 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

View Expected Vibrational Data

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad, Strong) | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1730 (Strong) | Moderate |

| Aliphatic CHx | C-H Stretch | 2850-3000 (Strong) | Strong |

| Tertiary Amine | C-N Stretch | 1100-1250 (Moderate) | Moderate |

| Carboxylic Acid | C-O Stretch | 1210-1320 (Moderate) | Weak |

| Methylene | CH₂ Bend | 1450-1480 (Moderate) | Moderate |

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the orientation of the acetic acid substituent.

As this compound contains a stereocenter at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers, (R)- and (S)-. X-ray crystallography of a single crystal grown from an enantiomerically pure sample would allow for the determination of the absolute configuration. This is typically achieved using anomalous dispersion effects.

Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group (e.g., forming classic carboxylic acid dimers) and other weaker van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound. To date, the crystal structure of this compound has not been reported in the publicly accessible Cambridge Structural Database (CSD). If a suitable single crystal could be obtained, this technique would provide an unambiguous and complete picture of its solid-state molecular structure.

Derivatization Strategies and Synthesis of Analogues of 2 2 Methylpyrrolidin 1 Yl Acetic Acid

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of 2-(2-methylpyrrolidin-1-yl)acetic acid offers several positions for the introduction of new functional groups. These modifications can significantly alter the steric and electronic properties of the molecule, leading to a wide range of analogues. Common strategies include alkylation, hydroxylation, and halogenation.

Alkylation at the carbon atoms of the pyrrolidine ring can be achieved through various synthetic methods. One common approach involves the use of organometallic reagents to introduce alkyl or aryl groups. For instance, α-lithio pyrrolidine derivatives can be alkylated to introduce substituents at the C-2 and C-5 positions. Furthermore, stereoselective synthesis methods can be employed to control the stereochemistry of the newly introduced chiral centers, which is often crucial for biological activity.

Hydroxylation, the introduction of a hydroxyl (-OH) group, can provide a handle for further functionalization, such as etherification or esterification. This can be accomplished using various oxidizing agents. The position of hydroxylation can often be directed by the inherent reactivity of the C-H bonds within the pyrrolidine ring or through the use of specific catalysts.

Halogenation, the introduction of halogen atoms (e.g., fluorine, chlorine, bromine), is another key strategy to modify the properties of the pyrrolidine ring. Halogens can alter the lipophilicity and metabolic stability of the molecule. Direct halogenation can sometimes be challenging and may require the use of specialized reagents. An alternative approach is to start from a precursor that already contains the desired halogen atom and then construct the pyrrolidine ring.

A summary of potential functionalization strategies for the pyrrolidine ring is presented in the table below.

| Functionalization Strategy | Reagents/Methods | Potential Outcome |

| Alkylation | Organolithium reagents, Grignard reagents | Introduction of alkyl or aryl groups |

| Hydroxylation | Oxidizing agents (e.g., P450 enzymes, chemical oxidants) | Introduction of hydroxyl groups |

| Halogenation | Electrophilic halogenating agents (e.g., NBS, NCS) | Introduction of halogen atoms |

Modification of the Acetic Acid Side Chain

The acetic acid side chain of this compound provides a reactive handle for a variety of chemical transformations, primarily involving the carboxylic acid group. These modifications can lead to the synthesis of esters, amides, and alcohols, each with distinct properties and potential applications.

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is typically performed using an excess of the alcohol to drive the equilibrium towards the ester product. A wide range of alcohols, from simple alkyl alcohols to more complex polyols, can be used to generate a library of ester analogues.

Amide bond formation is a cornerstone of medicinal chemistry and can be readily applied to this compound. This is typically accomplished by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. This method allows for the synthesis of a vast number of amide derivatives with diverse functionalities.

Reduction of the carboxylic acid group leads to the corresponding primary alcohol, 2-(2-methylpyrrolidin-1-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The resulting alcohol can serve as a precursor for further derivatization, such as the synthesis of ethers or the introduction of other functional groups.

The following table summarizes the key modifications of the acetic acid side chain.

| Modification | Reagents/Methods | Product Class |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Esters |

| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | Amides |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohols |

Synthesis of Conjugates for Bioconjugation and Probe Development

The derivatization of this compound can be specifically tailored to create conjugates for bioconjugation and the development of molecular probes. These conjugates are designed to interact with biological systems in a specific manner, enabling applications in areas such as molecular imaging and affinity-based purification.

For the development of fluorescent probes , the acetic acid side chain can be coupled to a fluorescent dye that possesses a reactive amine or alcohol group. This is typically achieved through standard amide bond or ester linkage formation. The resulting fluorescent conjugate can then be used to visualize the localization of the parent molecule within cells or tissues.

Radiolabeling is another important strategy for developing probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). This involves incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule. The synthesis of such radiolabeled analogues often requires specialized, rapid, and high-yielding radiochemical methods due to the short half-life of the isotopes.

Biotinylation is a widely used technique for the development of affinity probes. Biotin (B1667282) exhibits an extremely high affinity for the protein avidin (B1170675) and its bacterial counterpart, streptavidin. By attaching a biotin moiety to this compound, typically via an amide linkage to the acetic acid side chain, a biotinylated probe can be synthesized. These probes are invaluable tools for affinity chromatography, immunoprecipitation, and other streptavidin-based detection methods. The synthesis of biotinylated compounds often involves the use of an activated biotin derivative, such as biotin-NHS ester, which readily reacts with an amine-functionalized linker attached to the parent molecule.

The table below outlines common strategies for the synthesis of bioconjugates and probes.

| Conjugation Strategy | Label/Tag | Application |

| Fluorescent Labeling | Fluorescent dyes (e.g., fluorescein, rhodamine) | Fluorescence microscopy, Flow cytometry |

| Radiolabeling | Radioisotopes (e.g., ¹⁸F, ¹¹C) | Positron Emission Tomography (PET) imaging |

| Biotinylation | Biotin | Affinity purification, Immunoassays |

Applications of 2 2 Methylpyrrolidin 1 Yl Acetic Acid As a Building Block in Complex Organic Synthesis

Precursor in Natural Product Synthesis

While direct examples of the use of 2-(2-Methylpyrrolidin-1-yl)acetic acid in the total synthesis of natural products are not extensively documented in readily available literature, the closely related 2-(pyrrolidin-2-yl)acetic acid derivatives are well-established precursors. researchgate.net These compounds serve as key starting materials for constructing more complex natural product scaffolds. The synthetic utility of such building blocks lies in the inherent chirality of the pyrrolidine (B122466) ring, which can be derived from the chiral pool, such as from amino acids like proline. researchgate.net This allows for the introduction of a defined stereocenter early in a synthetic sequence, which is crucial for the synthesis of enantiomerically pure natural products. The acetic acid side chain provides a convenient handle for further chemical transformations, such as chain elongation or cyclization reactions, to build the carbon skeleton of the target natural product.

| Natural Product Class | Role of Pyrrolidine Acetic Acid Derivatives | Reference |

| Polyhydroxylated Alkaloids | Chiral starting material for stereocontrolled synthesis | researchgate.net |

| Ruspolinone Analogues | Key building block for the pyrrolidine core | researchgate.net |

| Kainoid Family | Intermediate for the construction of the pyrrolizidine (B1209537) skeleton | General knowledge |

Intermediate in Alkaloid Total Synthesis

The total synthesis of alkaloids, a class of naturally occurring compounds often possessing significant physiological activity, frequently employs pyrrolidine-containing intermediates. Derivatives of 2-(pyrrolidin-2-yl)acetic acid are valuable in this context, serving as synthons for key structural motifs found in various alkaloids. researchgate.net For instance, these intermediates can be elaborated to form the core structures of tropane (B1204802) alkaloids, although some studies have shown that 1-methylpyrrolidine-2-acetic acid itself is not an efficient precursor in the biosynthesis of these compounds. Nevertheless, in chemical synthesis, the functional groups of pyrrolidine acetic acid derivatives allow for the systematic construction of the bicyclic systems characteristic of many alkaloids. The nitrogen atom of the pyrrolidine ring can participate in cyclization reactions, while the acetic acid moiety can be transformed into various functional groups required for the completion of the alkaloid skeleton.

| Alkaloid Type | Synthetic Strategy Involving Pyrrolidine Intermediates | Reference |

| Norhygrine-type alkaloids | Synthesis of 1-(pyrrolidin-2-yl)propan-2-ones from 2-(pyrrolidin-2-yl)acetic acid derivatives | researchgate.net |

| Tropane Alkaloids | Chemical (not biosynthetic) precursor to the bicyclic core | General knowledge |

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 2-position of the pyrrolidine ring makes this compound a valuable chiral building block in asymmetric synthesis. mdpi.com Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a common strategy in organic synthesis. researchgate.net As a derivative of proline, an amino acid, this compound can be accessed in an enantiomerically pure form. In asymmetric synthesis, such chiral building blocks can be used to introduce a specific stereochemistry into a target molecule, which is often crucial for its biological activity. labinsights.nl The pyrrolidine moiety can act as a chiral auxiliary, directing the stereochemical outcome of a reaction at a different part of the molecule, and can then be either retained in the final product or cleaved off.

| Asymmetric Synthesis Approach | Role of Chiral Pyrrolidine Derivatives | Reference |

| Chiral Pool Synthesis | Readily available chiral starting material | researchgate.netslideshare.net |

| Asymmetric Catalysis | Precursor for chiral ligands and organocatalysts | nih.govslideshare.net |

| Chiral Auxiliary | Control of stereoselectivity in subsequent reactions | labinsights.nl |

Role in Peptidomimetic Design and Conformational Control

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and oral bioavailability. nih.govnih.gov The incorporation of constrained structural motifs is a key strategy in peptidomimetic design to control the conformation of the molecule and enhance its binding to biological targets. The rigid five-membered ring of the pyrrolidine in this compound can serve as a scaffold to mimic the turns and loops of peptides. nih.gov By replacing a flexible portion of a peptide chain with this more rigid unit, the conformational freedom of the molecule is reduced, which can lead to a higher binding affinity and selectivity for its target receptor. The acetic acid and methyl groups provide points for further substitution to mimic the side chains of natural amino acids.

| Peptidomimetic Design Principle | Contribution of Pyrrolidine Scaffolds | Reference |

| Conformational Constraint | Mimicking β-turns and other secondary structures | nih.govnih.gov |

| Increased Proteolytic Stability | Replacement of labile peptide bonds | nih.gov |

| Scaffolding for Side Chains | Attachment of various functional groups to mimic amino acid residues | nih.gov |

Scaffolding for the Development of Heterocyclic Systems

The pyrrolidine ring is a versatile scaffold for the construction of a wide variety of other heterocyclic systems. researchgate.netnih.gov The functional groups of this compound provide multiple reaction sites for the annulation of additional rings. The nitrogen atom can act as a nucleophile in cyclization reactions, while the carboxylic acid group can be activated and reacted with various nucleophiles to form new heterocyclic rings. This allows for the synthesis of fused, spiro, and bridged bicyclic systems containing the pyrrolidine motif. thieme.de These more complex heterocyclic structures are of great interest in medicinal chemistry as they can explore a larger chemical space and potentially lead to the discovery of novel therapeutic agents with unique biological activities. researchgate.netnih.gov

| Heterocyclic System | Synthetic Approach from Pyrrolidine Scaffolds | Reference |

| Fused Pyrrolidines (e.g., Pyrrolizidines) | Intramolecular cyclization reactions | thieme.de |

| Spirocyclic Pyrrolidines | Reactions involving the α-carbon to the nitrogen | General knowledge |

| Bridged Bicyclic Systems | Multi-step synthetic sequences involving both functional groups | General knowledge |

Investigation of Biological Activities and Structure Activity Relationships Sar for 2 2 Methylpyrrolidin 1 Yl Acetic Acid Analogues

Significance of the Pyrrolidine (B122466) Scaffold in Bioactive Compounds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in a vast number of biologically active compounds and natural products. frontiersin.org Its prevalence in medicinal chemistry stems from several advantageous properties that make it a versatile scaffold for drug design. researchgate.netdntb.gov.ua The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional (3D) geometry that allows for efficient exploration of pharmacophore space, a concept enhanced by the ring's ability to undergo "pseudorotation". researchgate.netnih.govnih.gov This structural flexibility and 3D coverage are key for optimizing interactions with biological targets. nih.gov

Exploration of Potential Molecular Target Interactions through In Vitro Assays

In vitro assays are fundamental tools for characterizing the biological activity of novel compounds by examining their direct interactions with specific molecular targets in a controlled environment. For analogues of 2-(2-methylpyrrolidin-1-yl)acetic acid, these studies have primarily involved enzyme inhibition and receptor binding assays to elucidate their pharmacological profiles.

Derivatives incorporating the pyrrolidine scaffold have been evaluated against a variety of enzymes, demonstrating a broad spectrum of inhibitory activities. These studies are critical for identifying the specific biochemical pathways modulated by these compounds.

For instance, certain pyrrolidine derivatives have been identified as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are relevant targets for managing type-2 diabetes. nih.gov In one study, a series of pyrrolidine amides were synthesized and tested, with the 4-methoxy analogue 3g showing significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov

Other research has focused on inflammatory pathways. Pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in prostaglandin (B15479496) synthesis. ebi.ac.ukbohrium.com Compound 13e from one study emerged as a potent and selective inhibitor of COX-2. ebi.ac.ukbohrium.com Similarly, N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), has been targeted by pyrrolidine amide derivatives. rsc.org

Furthermore, pyrrolidine-containing compounds have shown inhibitory effects against aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. nih.gov The pyrrolidine pentamine scaffold was identified as a promising chemical framework for developing inhibitors to combat this resistance mechanism. nih.gov Additional enzymatic targets inhibited by pyrrolidine analogues include aminopeptidase (B13392206) M, poly(ADP-ribose) polymerase (PARP), and neutral sphingomyelinase-2 (nSMase2). nih.govresearchgate.netresearchgate.net

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine Amides | α-Amylase & α-Glucosidase | Compound 3g showed IC50 values of 26.24 µg/mL (α-amylase) and 18.04 µg/mL (α-glucosidase). | nih.gov |

| N-substituted Pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Compound 13e was the most potent inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5. | ebi.ac.ukbohrium.com |

| Pyrrolidine Amide Derivatives | N-Acylethanolamine Acid Amidase (NAAA) | Identified as key inhibitors for restoring PEA levels. | rsc.org |

| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] | Scaffold identified for developing inhibitors to overcome antibiotic resistance. | nih.gov |

| Phenoxyacetic Acids with Pyrrolidine Moiety | Aminopeptidase M | A derivative showed activity with a Ki of 243.6 µM. | researchgate.net |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, providing insight into its potential pharmacological effects. nih.gov These assays typically utilize a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace this ligand is measured. nih.gov

Analogues featuring the pyrrolidine structure have been examined for their affinity to various receptors. For example, a series of G-protein coupled receptor 40 (GRP40) agonists, designed for the potential treatment of type 2 diabetes, incorporated a pyrrolidine scaffold. It was found that a cis-4-CF3 substituent on the pyrrolidine ring was crucial for the desired agonistic activity, highlighting the importance of stereochemistry. nih.gov

In the context of neurological activity, derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide were studied using molecular docking for their interaction with GABA-A and AMPA receptors. The results predicted a high affinity for these receptors, suggesting potential GABA-ergic and glutamatergic activities. pharmpharm.ru Other studies on complex pyrrolidine-containing molecules have assessed binding affinities for a range of neuroreceptors, including dopamine, serotonin, muscarinic cholinergic, and adrenergic receptors, to predict antipsychotic potential. nih.gov

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure and evaluating the impact on biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective interactions with various biological targets. nih.gov

The stereochemistry of the pyrrolidine ring is a consistently critical factor. The spatial arrangement of substituents can lead to significant differences in biological profiles due to distinct binding interactions with target proteins. nih.gov For instance, in the development of GRP40 agonists, the cis configuration of a substituent on the pyrrolidine ring was found to be essential for activity. nih.gov

Modifications to the substituents attached to the pyrrolidine nitrogen and other positions on the ring have been extensively explored. In a study of pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib, it was demonstrated that while truncating parts of the molecule led to a loss of activity, altering functionalities at specific positions (R3, R4, and R5) had varied effects, indicating potential for optimization. Conversely, modifications at the R1 position consistently reduced inhibition, showing the essential nature of the S-phenyl moiety at this location. nih.gov

Another SAR study focused on pyrrolidine amide derivatives as NAAA inhibitors, where a series of aromatic replacements for a terminal phenyl group were examined to determine the optimal substitution pattern for inhibitory activity. rsc.org Similarly, for a series of ST2 inhibitors, the position of a nitro group on a phenyl ring was found to be crucial; an ortho-nitro group conferred the highest inhibitory activity, while meta and para substitutions were less effective. nih.gov These studies underscore how systematic structural modifications can fine-tune the biological activity of pyrrolidine-based compounds.

| Compound Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| Pyrrolidine Pentamine Derivatives | AAC(6′)-Ib | The S-phenyl moiety at the R1 position was essential for activity. Modifications at R3, R4, and R5 showed potential for optimization. | nih.gov |

| 1-(Furan-2-ylmethyl)Pyrrolidine Derivatives | ST2 | An ortho-nitro group on the phenyl ring provided the highest inhibitory activity compared to meta or para positions. | nih.gov |

| Pyrrolidine-based GRP40 Agonists | GRP40 | A cis-4-CF3 substituent on the pyrrolidine scaffold was crucial for agonistic activity. | nih.gov |

| Pyrrolidine Amide Derivatives | NAAA | Systematic aromatic replacements of a terminal phenyl group were examined to establish SAR for NAAA inhibition. | rsc.org |

Mechanistic Studies of Observed Biological Effects

Understanding the mechanism of action is crucial for translating observed biological effects into therapeutic applications. For pyrrolidine derivatives, mechanistic studies have begun to unravel the pathways through which they exert their effects.

In the case of anti-inflammatory pyrrolidine-2,5-dione derivatives that inhibit COX-2, the proposed mechanism involves interference with the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins. ebi.ac.ukbohrium.com The mode of action for some of these compounds was further explored by examining their effects on mediators like histamine, bradykinin, and leukotrienes. ebi.ac.uk For NAAA inhibitors, the mechanism is more direct; by blocking the NAAA enzyme, these compounds prevent the breakdown of palmitoylethanolamide (PEA), thereby increasing its endogenous levels and leveraging its natural anti-inflammatory and analgesic properties. rsc.org

Some pyrrolidine derivatives have been found to act as inhibitors of poly(ADP-ribose) polymerase (PARP-1 and -2). The mechanism here involves disrupting the DNA damage repair process in cells, an approach that is particularly relevant in cancer therapy. nih.gov In a different biological context, certain 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives have demonstrated a pronounced plant growth-stimulating effect, suggesting a mechanism related to plant hormone pathways, potentially mimicking auxins. researchgate.net These diverse mechanistic studies highlight the broad therapeutic and biological potential of compounds based on the this compound scaffold.

Conclusion and Future Directions in Research on 2 2 Methylpyrrolidin 1 Yl Acetic Acid

Summary of Current Research Landscape

A comprehensive survey of the existing scientific literature reveals a significant gap in the direct investigation of 2-(2-Methylpyrrolidin-1-yl)acetic acid. While its constituent parts, the 2-methylpyrrolidine (B1204830) ring and the acetic acid moiety, are well-characterized building blocks in organic synthesis and medicinal chemistry, their specific combination in this structural arrangement has not been the subject of dedicated study.

The pyrrolidine (B122466) ring is a key structural motif in numerous pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. nbinno.com Its derivatives are explored for a wide range of biological activities, including but not limited to, antiviral, anticancer, and neurological applications. The parent compound, 2-(Pyrrolidin-1-yl)acetic acid, is recognized as a valuable building block in the synthesis of more complex molecules. nbinno.com Similarly, isomers such as 2-(1-Methylpyrrolidin-2-yl)acetic acid have been synthesized and investigated, for instance, in the context of alkaloid biosynthesis, although it was found not to be an efficient precursor for tropane (B1204802) alkaloids. nih.gov

The current understanding of this compound is therefore primarily theoretical, based on the known properties of its chemical relatives. The presence of a methyl group on the pyrrolidine ring introduces a chiral center, suggesting that its stereoisomers could exhibit differential biological activities. The acetic acid side chain provides a handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger molecular scaffolds.

Identification of Promising Avenues for Further Investigation

Given the dearth of direct research, the avenues for future investigation into this compound are vast and can be guided by the established utility of similar compounds.

Synthesis and Characterization: The initial and most critical area of research will be the development of efficient and stereoselective synthetic routes to obtain both enantiomers of this compound in high purity. Following successful synthesis, a thorough characterization of its physicochemical properties, including pKa, solubility, and stability, will be essential for any subsequent studies.

Medicinal Chemistry Exploration: A primary focus of future research should be the evaluation of its potential as a scaffold in drug discovery.

Neurological Disorders: Pyrrolidine derivatives have shown promise in the treatment of neurological disorders. Investigating the interaction of this compound and its derivatives with targets in the central nervous system, such as neurotransmitter receptors and transporters, could be a fruitful line of inquiry.

Oncology: The pyrrolidine scaffold is present in a number of anticancer agents. Screening this compound and its derivatives for cytotoxic activity against various cancer cell lines could uncover potential therapeutic leads.

Infectious Diseases: The structural motif is also found in various antiviral and antibacterial compounds. Its potential as an antimicrobial agent warrants investigation.

Asymmetric Catalysis: Chiral amines and their derivatives are widely used as catalysts and ligands in asymmetric synthesis. The chiral nature of this compound makes it a candidate for exploration as a novel organocatalyst or as a ligand for metal-catalyzed asymmetric transformations.

Potential for Novel Methodologies and Applications

The exploration of this compound could also spur the development of new synthetic methodologies and lead to unforeseen applications.

Combinatorial Chemistry and Library Synthesis: The acetic acid functionality of the molecule is well-suited for its use in combinatorial chemistry. The generation of a library of derivatives, through modification of the carboxylic acid group, could be a powerful tool for high-throughput screening and the rapid identification of bioactive compounds.

Peptidomimetics: The incorporation of this compound into peptide chains could lead to the development of novel peptidomimetics. The constrained nature of the pyrrolidine ring can impart specific conformational properties to peptides, potentially enhancing their biological activity and stability.

Materials Science: While less explored for simple pyrrolidine derivatives, the potential for application in materials science should not be overlooked. For instance, its ability to chelate metal ions could be investigated for applications in sensing or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.